2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide
Description
2-(7-Methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. The compound’s structure includes a 7-methyl group, a 5-oxo moiety, and an N-phenethylacetamide side chain.
Properties
IUPAC Name |
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12-9-16(22)20-14(11-23-17(20)19-12)10-15(21)18-8-7-13-5-3-2-4-6-13/h2-6,9,14H,7-8,10-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIUCRKCOPOHKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide is a member of the thiazolo-pyrimidine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 329.42 g/mol. Its structure features a thiazolo-pyrimidine core that contributes to its diverse biological activities.
Biological Activity Overview
The biological activities associated with this compound and its derivatives include:
- Antimicrobial Activity : Compounds with similar thiazolo-pyrimidine structures have shown significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .
- Cytotoxicity : Preliminary studies indicate cytotoxic effects against leukemia cells (HL-60) with an IC50 value of 158.5 ± 12.5 μM, suggesting potential in cancer therapy .
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, making it a candidate for pain management therapies .
- Anticancer Potential : Similar compounds have demonstrated anticancer properties, particularly in breast cancer cell lines . This suggests that the target compound may also possess similar therapeutic potential.
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity:
| Structural Feature | Biological Activity |
|---|---|
| Thiazole and pyrimidine rings | Antimicrobial |
| Alkyl substituents | Enhanced cytotoxicity |
| Acetamide group | Potential anti-inflammatory activity |
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of thiazolo-pyrimidine derivatives:
- Antibacterial Studies : A series of derivatives were tested for antibacterial activity, revealing that modifications to the thiazole ring significantly impacted efficacy against Gram-positive bacteria .
- Cytotoxicity Assays : In vitro assays showed that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
- Molecular Docking Studies : Computational studies suggest that the compound may interact effectively with key enzymes involved in cancer cell proliferation, such as topoisomerase I .
Comparison with Similar Compounds
Structural Comparison with Analogous Thiazolo-Pyrimidine Derivatives
Core Heterocyclic Modifications
Thiazolo[4,5-d]pyrimidine Derivatives (e.g., compound 19 in ):
- The thiazole ring is fused at positions 4 and 5 of the pyrimidine, altering electronic distribution and steric bulk compared to the [3,2-a] fusion in the target compound.
- Such modifications influence binding to enzymatic targets. For example, the [4,5-d] fusion in compound 19 is linked to enhanced thiol-binding capacity due to proximity of the sulfur atom to the pyrimidine N1 .
Ethyl 7-Methyl-3-oxo-5-phenyl Derivatives (e.g., ):
- These analogs replace the acetamide side chain with ester groups (e.g., ethyl carboxylate). The ester group reduces hydrogen-bonding capacity but increases metabolic stability .
- Substituents like 2,4,6-trimethoxybenzylidene () introduce bulky, electron-rich groups that may hinder rotational freedom and alter crystal packing .
Side Chain Variations
- N-Phenethylacetamide vs. Benzylidene Groups: The N-phenethylacetamide in the target compound provides a flexible side chain capable of forming hydrogen bonds (via the amide NH and carbonyl) and π-π interactions (via the phenyl group). This contrasts with rigid benzylidene substituents (e.g., in ), which restrict conformational flexibility but enhance planarity for stacking interactions .
Physicochemical Properties
Pharmacological Potential and Target Interactions
- Antimicrobial Activity : Thiazolo-pyrimidine analogs with electron-withdrawing groups (e.g., 5-oxo) show inhibitory effects on bacterial dihydrofolate reductase (DHFR) . The acetamide side chain may enhance binding to DHFR’s hydrophobic pocket.
- Anticancer Activity : The phenethyl group’s lipophilicity could improve penetration into tumor cells, as seen in structurally related kinase inhibitors .
- Metabolic Stability : The 7-methyl group likely reduces oxidative metabolism compared to unmethylated analogs, extending half-life .
Crystallographic and Conformational Analysis
- Pyrimidine Ring Puckering : The target compound’s dihydrothiazolo-pyrimidine core adopts a flattened boat conformation, similar to analogs in and . The C5 atom deviates by ~0.224 Å from the pyrimidine plane, affecting intermolecular interactions .
- Dihedral Angles : Substituents like the phenethylacetamide group introduce torsional strain. For example, the dihedral angle between the thiazolo-pyrimidine core and the phenyl ring in is 80.94°, whereas fluorinated analogs () show smaller angles (3.48°–7.10°), indicating greater planarity .
- Hydrogen-Bonding Networks : C–H···O interactions dominate crystal packing in analogs (), while the target compound’s acetamide may form N–H···O bonds, influencing solubility and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
